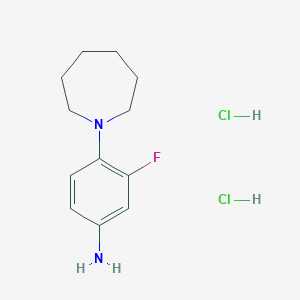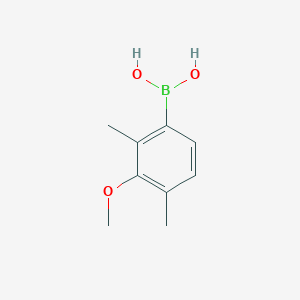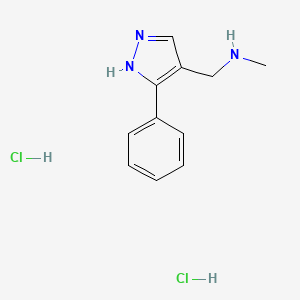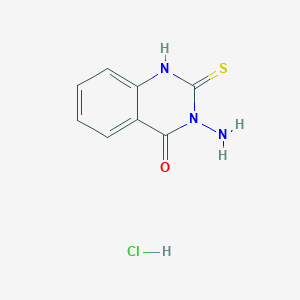
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloride, also known as 4-Azepan-1-yl-3-fluorophenyl)amine hydrochloride and 4-Azepan-1-yl-3-fluorophenyl)amine HCl, is a synthetic compound that is used in a variety of scientific research applications. This compound is a derivative of the amine group of compounds, and is a white crystalline solid that is soluble in water. It is a very versatile compound, and can be used in a variety of applications, including in biochemical and physiological research.
科学的研究の応用
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has a variety of scientific research applications. It is commonly used as a reagent in biochemical and physiological experiments, as it is a relatively stable compound that can be used to study a variety of biological processes. It is also used as a substrate in enzyme assays, as it can be used to measure the activity of enzymes. Additionally, it is used in a variety of other research applications, such as in the study of drug metabolism, in the synthesis of other compounds, and in the study of cell signaling pathways.
作用機序
The mechanism of action of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to various physiological effects, such as decreased inflammation and pain. Additionally, it is believed that (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride may also act as an agonist at certain receptors, such as the serotonin receptor 5-HT1A.
Biochemical and Physiological Effects
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has been found to have a variety of biochemical and physiological effects. As mentioned previously, it is believed to act as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. Inhibition of these enzymes can lead to decreased inflammation and pain. Additionally, it has been found to act as an agonist at certain receptors, such as the serotonin receptor 5-HT1A. This can lead to a variety of physiological effects, such as decreased anxiety and depression.
実験室実験の利点と制限
(4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and is soluble in water, making it easy to use in a variety of experiments. Additionally, it is a relatively inexpensive compound, making it an attractive option for use in research. However, it does have some limitations. For example, it is not as potent as some other compounds, and therefore may not be suitable for use in some experiments. Additionally, it is not a naturally occurring compound, and therefore may not be suitable for use in some studies.
将来の方向性
There are a number of potential future directions for research involving (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride. For example, further research could be conducted into its mechanism of action, as well as its potential therapeutic effects. Additionally, further research could be conducted into its potential applications in drug design and development, as well as its potential use in cancer therapy. Additionally, further research could be conducted into its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be conducted into its potential applications in the development of new drugs for the treatment of a variety of diseases.
合成法
The synthesis of (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride is relatively straightforward. It is synthesized by reacting 4-azepan-1-yl-3-fluorophenyl)amine with hydrochloric acid. This reaction produces the desired product, (4-Azepan-1-yl-3-fluorophenyl)amine dihydrochloridel-3-fluorophenyl)amine dihydrochloride. The reaction is carried out in aqueous solution, and is typically conducted at room temperature.
特性
IUPAC Name |
4-(azepan-1-yl)-3-fluoroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGOKRBZMYOKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate](/img/structure/B6350977.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)




![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)